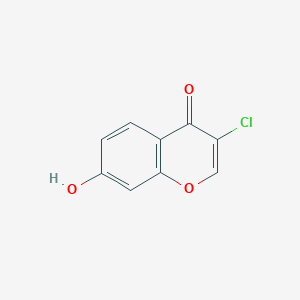

3-chloro-7-hydroxy-4H-chromen-4-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOTXVGXRZBLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419867 | |

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685848-25-3 | |

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Chromones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-chloro-7-hydroxy-4H-chromen-4-one. Through the analysis of ¹H NMR, ¹³C NMR, and 2D-NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their neighboring atoms. For chromone (B188151) derivatives, the aromatic protons typically appear as multiplets in the downfield region, while protons of substituents will have characteristic chemical shifts. For instance, in a related 7-hydroxy-4-methylcoumarin, the methyl protons appear as a singlet, and the aromatic protons show distinct splitting patterns. chemicalbook.com

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon environments in the molecule. The carbonyl carbon of the pyrone ring is characteristically observed at a very downfield chemical shift. Aromatic and substituent carbons also have distinct chemical shift ranges. For example, in derivatives of 4-Chloro-7-hydroxy-chromen-2-one, the carbon attached to the hydroxyl group (C-OH) and the carbonyl carbon (C=O) show specific signals. ejmse.ro

2D-NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds). These techniques are instrumental in confirming the assignment of all proton and carbon signals and definitively establishing the molecular structure. rsc.org

Below is a representative, though not specific, data table illustrating the kind of information obtained from NMR analysis of a chromone derivative.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons | Carbonyl Carbon |

| Hydroxyl Proton | Aromatic Carbons |

| Other Substituent Protons | Substituent Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals characteristic vibrational frequencies corresponding to specific bonds.

Key functional groups and their expected IR absorption bands include:

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. For instance, in 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones, a broad OH peak is observed around 3300-3400 cm⁻¹. tubitak.gov.trresearchgate.net

C=O stretch: A strong, sharp absorption band corresponding to the carbonyl group of the pyrone ring is typically found in the range of 1600-1650 cm⁻¹. psu.edu In some chromone derivatives, this can be observed at slightly higher wavenumbers. scielo.org.mx

C=C stretch: Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. tubitak.gov.tr

C-O stretch: The C-O stretching of the ether linkage in the chromone ring and the phenolic hydroxyl group will result in absorptions in the 1000-1300 cm⁻¹ range. researchgate.net

C-Cl stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

The table below summarizes the characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Carbonyl (C=O) | 1600-1650 (strong, sharp) |

| Aromatic C=C | 1450-1600 |

| Ether (C-O-C) | 1000-1300 |

| Carbon-Chlorine (C-Cl) | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) provides the exact molecular weight of the compound. For this compound (C₉H₅ClO₃), the expected monoisotopic mass would be approximately 196 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. mdpi.com

The fragmentation pattern offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction of the pyrone ring. For derivatives of 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones, the mass spectra show characteristic fragment ions. tubitak.gov.trresearchgate.net

The table below illustrates a hypothetical fragmentation pattern for this compound.

| m/z Value | Possible Fragment |

| ~196 | [M]⁺ (Molecular Ion) |

| Varies | Fragments from loss of CO, Cl, etc. |

Elemental Analysis for Empirical Formula Determination and Purity Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides the percentage of carbon (C), hydrogen (H), and other elements like nitrogen (N) or halogens present in the sample.

For this compound (C₉H₅ClO₃), the theoretical elemental composition can be calculated. The experimentally determined percentages of C and H from elemental analysis should closely match these theoretical values, thus confirming the empirical formula and providing a measure of the compound's purity. Discrepancies between the found and calculated values may indicate the presence of impurities or an incorrect structural assignment. This technique has been used to verify the composition of various chromone derivatives. tubitak.gov.trresearchgate.netpsu.edu

The following table compares the theoretical and hypothetical experimental values for this compound.

| Element | Theoretical Percentage | Experimental Percentage (Hypothetical) |

| Carbon (C) | ~55.0 | ~54.9 |

| Hydrogen (H) | ~2.6 | ~2.5 |

| Chlorine (Cl) | ~18.0 | ~17.9 |

| Oxygen (O) | ~24.4 | (by difference) |

UV-Visible Spectrophotometry for Complexation and Quantitative Studies

UV-Visible spectrophotometry is a versatile technique used to study the electronic transitions within a molecule and is particularly useful for investigating the formation of metal-ligand complexes and for quantitative analysis. ksu.edu.sa The chromone scaffold of this compound contains a conjugated system that absorbs UV or visible light, leading to characteristic absorption bands.

The formation of a complex between this compound and a metal ion often results in a significant change in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. nih.govijcce.ac.ir This spectral change can be monitored to study the complexation reaction. For instance, a study on a similar compound, 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one, showed the formation of a stable yellow-colored complex with niobium(V). icm.edu.pl

Determination of Metal-Ligand Complex Stoichiometry (Job's Method, Mole Ratio Method)

Two common methods used in UV-Visible spectrophotometry to determine the stoichiometry of a metal-ligand complex are Job's method (also known as the method of continuous variations) and the mole ratio method. niscpr.res.inacs.org

Job's Method: In this method, a series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of each solution at the λmax of the complex is measured and plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex. icm.edu.pl

Mole Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the solutions is measured at the λmax of the complex and plotted against the molar ratio of ligand to metal. The plot will show an increase in absorbance until the stoichiometric ratio is reached, after which the absorbance will plateau. The point of inflection in the plot indicates the stoichiometry of the complex. icm.edu.plresearchgate.net

These methods have been successfully applied to determine the stoichiometry of complexes formed between various chromone derivatives and metal ions, such as the 1:2 complex formed between Pt(II) and 3-hydroxy-2-tolyl-4H-chromen-4-one. nih.gov

The table below outlines the principles of these two methods.

| Method | Principle |

| Job's Method | Varies the mole fraction of ligand and metal while keeping the total molar concentration constant. The maximum absorbance indicates the stoichiometry. |

| Mole Ratio Method | Keeps the metal concentration constant while varying the ligand concentration. The inflection point in the absorbance plot reveals the stoichiometry. |

Fluorescence Spectroscopy for Photophysical Property Analysis and Probe Development

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules, or fluorophores. It involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The hydroxyl group at the 7-position of the chromone ring is known to often enhance fluorescence.

The fluorescence properties of this compound, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, can be investigated using this technique. These properties are influenced by the molecular structure and the surrounding environment. For example, the introduction of a diethylamino group in related chromones has been shown to shift absorption and emission to longer wavelengths. nih.gov

The study of how the fluorescence of this compound changes in the presence of different analytes (e.g., metal ions, biomolecules) can lead to the development of fluorescent probes. bohrium.com For instance, some 3-hydroxyflavone (B191502) derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process that can be modulated by the environment and is useful in probe design. researchgate.net The development of coumarin-based fluorescent probes for detecting specific ions has also been reported. mdpi.com

The table below summarizes key parameters obtained from fluorescence spectroscopy.

| Parameter | Description |

| Excitation Spectrum | The range of wavelengths at which the molecule can be excited to fluoresce. |

| Emission Spectrum | The range of wavelengths of light emitted by the molecule after excitation. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography is an indispensable tool in synthetic chemistry, enabling the isolation and purification of target molecules from complex reaction mixtures. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.goviucr.org For chromone derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly vital.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of chromone derivatives, offering high resolution and sensitivity. Reverse-phase HPLC (RP-HPLC) is commonly employed to assess the purity of synthesized chromones and related flavonoids. acs.org In this mode, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity.

For the analysis of this compound and similar structures, a C18 column is a standard choice for the stationary phase. mdpi.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like acetic or formic acid to improve peak shape. mdpi.com Detection is commonly performed using a UV detector, as the chromone core exhibits strong absorbance. For instance, a detection wavelength of 254 nm is often used for purity assessment. jst.go.jp Coupling HPLC with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI), allows for simultaneous purity determination and molecular ion identification.

Preparative HPLC can be utilized for the purification of chromone derivatives, and specialized chiral stationary phases are used to separate enantiomers of related racemic mixtures. nih.gov The progress of reactions, such as esterifications or hydrogenations involving a chromone core, can also be monitored by HPLC to determine when the starting material has been fully consumed. google.com

Table 1: Representative HPLC Conditions for Analysis of Chromone Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.5% Acetic Acid) mdpi.com |

| Flow Rate | 0.4 - 1.0 mL/min mdpi.com |

| Detection | UV Absorbance at 254 nm jst.go.jp |

| Column Temperature | 26 °C mdpi.com |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, check compound purity, and determine appropriate solvent systems for column chromatography. mdpi.comrsc.org In the synthesis of this compound, TLC is performed on plates pre-coated with silica (B1680970) gel, which acts as the stationary phase. acs.orgrsc.org

A small amount of the reaction mixture is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a suitable solvent mixture (eluent or mobile phase). rsc.org As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. irb.hr For chromones and other flavonoids, common mobile phase systems are mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or chloroform. mdpi.comejmse.ro The progress of a reaction is monitored by comparing the spot of the reaction mixture to spots of the starting materials. mdpi.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible. cam.ac.ukjpionline.org

After development, the separated spots are visualized. Since many chromones are UV-active, they can be easily seen under a UV lamp, typically at wavelengths of 254 nm or 365 nm. acs.org Alternatively, chemical staining agents can be used. Iodine vapor is a common general-use stain, while specific reagents like a diphenylboric acid-2-aminoethylester spray can be used for flavonoids, which often exhibit yellow fluorescence after derivatization. acs.orgsigmaaldrich.com

Table 2: Common TLC Systems for Chromone Synthesis Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates acs.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 1:1 v/v) mdpi.com Chloroform/Methanol (e.g., 8:2 v/v) jpionline.org Ethyl acetate/Formic acid/Acetic acid/Water (e.g., 100:11:11:27 v/v/v/v) sigmaaldrich.comnih.gov |

| Visualization | UV light (254 nm or 365 nm) acs.org Iodine vapor jpionline.org Chemical spray reagents (e.g., Diphenylboric acid-2-aminoethylester) sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The structure is then solved using direct methods and refined using computational programs like the SHELX suite (e.g., SHELXS, SHELXL). ansfoundation.org The final structure is often visualized using software such as ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program), which creates graphical representations of the molecule, showing thermal ellipsoids for non-hydrogen atoms.

While the specific crystal structure of this compound is not described in the searched literature, analysis of closely related compounds provides insight into the expected structural features. For example, studies on other chromones confirm the essential planarity of the bicyclic chromone ring system. X-ray analysis of a related compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, revealed a planar molecule with extensive hydrogen bonding networks in the crystal lattice. ansfoundation.org In another analogue, 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, the crystal packing is stabilized by π–π stacking interactions. iucr.org For this compound, crystallographic analysis would definitively confirm the planarity of the chromen-4-one core and detail the intermolecular interactions, such as hydrogen bonding involving the 7-hydroxy group and potential halogen bonding involving the 3-chloro substituent, which govern the crystal packing.

Table 3: Illustrative Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Information Provided |

|---|---|

| Molecular Formula | e.g., C₉H₅ClO₃ |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) ansfoundation.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit ansfoundation.orgnih.gov |

| Volume (V) | Volume of the unit cell ansfoundation.orgnih.gov |

| Z | Number of molecules per unit cell ansfoundation.orgnih.gov |

| R-factor | Indicator of the quality of the fit between the crystallographic model and the experimental data ansfoundation.org |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Torsion Angles | Conformational details of the molecule core.ac.uk |

Computational and Theoretical Investigations of Chromone Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds. For chromone (B188151) derivatives, DFT calculations have been utilized to determine optimized molecular structures, including bond lengths and bond angles, as well as to analyze their electronic characteristics. researchgate.net

Theoretical investigations of various chromone derivatives have demonstrated that the reactivity and stability of these compounds are influenced by their orbital energies. researchgate.net DFT studies provide detailed information on the molecular geometry, vibrational spectra, and electronic properties, which are crucial for understanding their behavior. researchgate.net While specific DFT data for 3-chloro-7-hydroxy-4H-chromen-4-one is not extensively documented in publicly available literature, studies on analogous chromone structures reveal general trends. For instance, the planarity of the fused ring system is a common feature, with minor deviations depending on the substituents. researchgate.net The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are significantly affected by the nature and position of substituents on the chromone ring.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chromone Core (Data are hypothetical and for illustrative purposes, as specific data for this compound is not available)

| Parameter | Value |

| C2=C3 Bond Length (Å) | 1.35 |

| C4=O Bond Length (Å) | 1.23 |

| C7-O Bond Length (Å) | 1.36 |

| C3-Cl Bond Length (Å) | 1.74 |

| C2-C3-C4 Bond Angle (°) | 120.0 |

| C3-C4=O Bond Angle (°) | 125.0 |

| C6-C7-C8 Bond Angle (°) | 120.0 |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Quantum Chemical Feature Analysis and Parameter Calculation

Key quantum chemical parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the electronic excitation properties and the ability of a molecule to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Ionization Potential and Electron Affinity: These parameters relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

Studies on related 4-hydroxycoumarin (B602359) derivatives have shown that DFT methods can be effectively used to calculate these quantum-chemical properties and to analyze their conformational space. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Donor Site Justification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For chromone derivatives, MEP maps can identify the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.net The oxygen atoms of the carbonyl and hydroxyl groups are typically regions of high negative potential, making them likely hydrogen bond acceptors. The hydrogen atom of the hydroxyl group, in turn, represents a region of positive potential, acting as a hydrogen bond donor. The presence and location of the chlorine atom would also influence the electrostatic potential map, creating regions of varying reactivity. Understanding these features is critical for predicting how the molecule will interact with biological targets. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target (receptor). nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on various chromone and coumarin (B35378) derivatives have been performed to predict their potential as inhibitors of various enzymes. nih.govmdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For this compound, the hydroxyl and carbonyl groups would be expected to form crucial hydrogen bonds with a target receptor, while the chlorinated chromone core could engage in hydrophobic and other interactions. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Chromone Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 |

Note: This table is for illustrative purposes only. Actual docking results would depend on the specific protein target and the docking software used.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to establish these relationships, providing insights that can guide the design of more potent and selective molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govmdpi.com It provides a graphical representation of the regions of space where molecules are in contact and the nature of these contacts. The analysis generates a three-dimensional surface around a molecule, which is colored according to the proximity of neighboring atoms.

Applications of Chromone Derivatives in Chemical Biology and Analytical Chemistry

Chromones as Chemical Probes and Ligands in Biological Systems

The chromone (B188151) framework is a key component in the design of fluorescent probes and ligands for studying biological systems. The electronic properties of the chromone ring system, which can be fine-tuned with various substituents, give rise to desirable spectroscopic characteristics for sensing and imaging applications.

3-Hydroxychromones (3HCs) are a well-studied class of fluorescent dyes known for their unique photophysical properties, including an excited-state intramolecular proton transfer (ESIPT) process that can result in dual emission. This sensitivity to the molecular environment makes them excellent candidates for fluorescent probes to study biomolecular interactions. The fluorescence emission of these probes can be modulated by factors such as solvent polarity and hydrogen bonding, which often change significantly when a probe binds to a biological macromolecule like a protein or nucleic acid.

For instance, 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromene-4-one has been identified as a hydrogen-bond-sensitive fluorescent probe. researchgate.net Its emission spectra are strongly influenced by the ability of the surrounding molecules to engage in hydrogen bonding. researchgate.net This characteristic is highly valuable for developing probes that can report on their binding to biological targets, as the probe's local environment within a binding pocket is often different from that of the bulk aqueous solution.

While direct studies on 3-chloro-7-hydroxy-4H-chromen-4-one as a fluorescent probe for biomolecular interactions are not extensively documented, the principles established with other 3-hydroxychromone derivatives suggest its potential in this area. The chloro and hydroxy substituents on the chromone ring would influence its electronic distribution and, consequently, its fluorescent properties and binding affinities for various biological targets.

Affinity-based fluorescent probes are powerful tools for quantifying ligand-protein binding through competitive displacement assays. In such assays, a fluorescent ligand that binds to a protein's active site experiences a change in its fluorescence upon binding, often quenching. When a non-fluorescent competitor molecule is introduced, it can displace the fluorescent probe, leading to a recovery of fluorescence. This change in fluorescence can be used to determine the binding affinity of the competitor.

While this compound itself has not been specifically reported as a probe for Macrophage Migration Inhibitory Factor (MIF), the closely related 7-hydroxycoumarin scaffold has been successfully employed for this purpose. A 7-hydroxycoumarin fluorophore with high affinity for the MIF tautomerase active site was identified, which exhibited fluorescence quenching upon binding. acs.org This property was leveraged to develop a novel competition-based assay to quantify the binding of other MIF ligands. acs.org

Furthermore, compounds with a chromen-4-one scaffold have been identified as inhibitors of MIF, suggesting that this structural motif can indeed interact with the protein. rsc.org This indicates the potential for developing 3-hydroxy-4H-chromen-4-one derivatives, such as this compound, into affinity-based fluorescent probes for MIF or other protein targets. The design of such probes would involve optimizing the substitution pattern on the chromone ring to achieve high binding affinity and a significant fluorescence response upon binding.

Chromone-based dyes have shown promise as fluorogenic probes for the detection of nucleic acids. mdpi.comnih.gov These probes are designed to have low intrinsic fluorescence when in a single-stranded state in solution but exhibit a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA). mdpi.com This "turn-on" fluorescence is highly desirable for DNA detection as it minimizes background signal and enhances sensitivity.

One mechanism by which chromone derivatives can interact with DNA is through intercalation, where the planar aromatic ring system of the chromone inserts itself between the base pairs of the DNA double helix. mdpi.com This binding event restricts the rotational freedom of the dye molecule, which can lead to a dramatic enhancement of its fluorescence quantum yield. A novel chromone-based fluorogenic probe has been engineered to detect DNA hybridization, showing a 10-fold increase in fluorescence intensity upon duplex formation. mdpi.com This particular probe also exhibited a large Stokes shift, which is advantageous for bio-imaging applications. mdpi.com

The utility of these probes can be further enhanced by covalently attaching them to oligonucleotides. Such labeled single-stranded probes can then be used to detect complementary DNA or RNA sequences, with the fluorescence signal appearing only upon successful hybridization. nih.gov While the specific use of this compound in DNA detection has not been detailed, its core structure is amenable to the design of such fluorescent probes.

Chromones as Analytical Reagents for Metal Ion Determination

The 3-hydroxy-4H-chromen-4-one structure contains a bidentate chelation site formed by the 3-hydroxy and 4-keto groups. This feature allows these compounds to form stable complexes with a variety of metal ions, often resulting in a distinct color change. This property has been widely exploited in the development of spectrophotometric methods for the determination of trace amounts of metal ions.

Derivatives of 3-hydroxy-4H-chromen-4-one have been successfully used as chromogenic reagents for the spectrophotometric analysis of several transition metals. The substitution pattern on the chromone ring can be modified to tune the selectivity and sensitivity of the reagent for a particular metal ion.

For example, various chloro-substituted 3-hydroxy-4-oxo-4H-1-benzopyran derivatives have been employed for the determination of W(VI), Nb(V), and Zr(IV). ekb.eg The general procedure involves the formation of a colored metal-ligand complex in a specific pH medium, followed by extraction into an organic solvent and measurement of the absorbance at the wavelength of maximum absorption (λmax).

| Metal Ion | Reagent | Medium | λmax (nm) | Stoichiometry (M:L) |

| Pd(II) | 6-Chloro-3-hydroxy-7-methyl-2-(2'-furyl)-4H-chromen-4-one | 0.025-0.040 M NaHCO3 | 405-428 | 1:1 |

| Nb(V) | 6-Chloro-2-(2'-furyl)-3-hydroxy-4-oxo-4H-1-benzopyran | 4 M HClO4 | 410 | 1:2 |

| V(V) | 3-Hydroxy-2-(2-thienyl)-4H-chromen-4-one | 0.04-0.30 M CH3COOH | 415-425 | 1:2 |

| Zr(IV) | 6-Chloro-3-hydroxy-7-methyl-2-(2′-thienyl)-4H-chromen-4-one | pH 8.0-8.2 | 425 | 1:4 |

| W(VI) | 6-Chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran | 0.04 – 0.32 M HCl | 420 | 1:2 |

| Ce(III) | Azo-dye of 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | pH 9 (borate buffer) | 560 | 1:2 |

Table based on data from multiple sources. ekb.egnih.govnii.ac.jp

The analytical utility of 3-hydroxy-4H-chromen-4-one derivatives in metal ion determination is based on the principles of chelation and complexation chemistry. Chelation is a process where a ligand, in this case, the chromone derivative, binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. ebsco.com

For 3-hydroxy-4H-chromen-4-ones, the key functional groups involved in chelation are the hydroxyl group at the 3-position and the carbonyl group at the 4-position. The deprotonated hydroxyl group and the carbonyl oxygen act as donor atoms, forming coordinate covalent bonds with the metal ion. This bidentate chelation results in the formation of a stable five- or six-membered ring, which is thermodynamically favored (the chelate effect). ebsco.comdu.edu.eg

The formation of the metal-chelate complex is an equilibrium reaction that is highly dependent on the pH of the solution. beloit.edu The hydroxyl group of the ligand must be deprotonated to bind to the metal ion, so the reaction is typically carried out in a medium where the ligand is in its anionic form. The optimal pH for complex formation varies depending on the metal ion and the specific ligand used.

The resulting metal complex often has significantly different spectroscopic properties compared to the free ligand. The formation of the chelate can lead to a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) and an increase in the molar absorptivity. This change in color and intensity forms the basis of the spectrophotometric determination of the metal ion concentration, which is related to the measured absorbance by the Beer-Lambert law. The stability of the complex, its stoichiometry (metal-to-ligand ratio), and its extractability into an organic solvent are all critical factors for developing a robust and sensitive analytical method.

Chromone Scaffolds in Medicinal Chemistry Design and Lead Optimization

The 4H-chromen-4-one, or chromone, framework is a prominent heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and the presence of various sites for functionalization make it an ideal template for the design of novel therapeutic agents. The specific compound, this compound, represents a functionalized chromone core that can be utilized as a starting material or a structural motif in the development of new lead compounds. The inherent reactivity of the chromone system allows for modifications at multiple positions, enabling the synthesis of large libraries of analogues for biological screening.

Design and Development of Novel Lead Compounds and Analogues

The chromone scaffold is a cornerstone in the development of new lead compounds due to its synthetic accessibility and its presence in numerous biologically active natural products. researchgate.net Medicinal chemists leverage the 4H-chromen-4-one core as a foundational structure to create diverse analogues aimed at a wide array of biological targets. The design process often involves the strategic introduction of various substituents onto the chromone ring system to modulate pharmacological properties.

For instance, derivatives of 4H-chromen-4-one are actively investigated for their potential as selective ligands for G protein-coupled receptors (GPCRs) like GPR55. acs.org In one such study, a series of chromen-4-one-2-carboxylic acid derivatives were synthesized by attaching different substituted 8-benzamido residues and incorporating halogen atoms at position 6. This systematic modification led to the discovery of compounds with a spectrum of activities, ranging from partial agonists to antagonists, demonstrating the scaffold's tunability. acs.org

Furthermore, the synthesis of novel chromenone analogues has been explored for their inhibitory activity against interleukin-5 (IL-5), a key target in inflammatory diseases. nih.gov By introducing a propanone unit between the chromenone core and a phenyl ring, and subsequently reducing it to a propanol, researchers were able to significantly enhance the inhibitory activity. nih.gov These examples underscore the utility of the chromone scaffold in generating novel lead compounds through rational design and chemical synthesis. The starting material, 4-hydroxycoumarin (B602359), which shares a structural relationship with chromones, is a versatile precursor for creating a wide range of derivatives, further highlighting the synthetic tractability of this class of compounds. arabjchem.orgresearchgate.net

Exploration of Chromone Derivatives as Enzyme Inhibitors

The chromone scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The structural features of the chromone ring allow it to interact with the active sites of various enzymes, making it a privileged scaffold in inhibitor design.

Cholinesterases

In the context of Alzheimer's disease management, the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. nih.gov Researchers have designed and synthesized amino-7,8-dihydro-4H-chromenone derivatives as potential ChE inhibitors. nih.gov In vitro evaluations revealed that specific substitutions on the chromenone framework are crucial for inhibitory potency. For example, compound 4k from a synthesized series showed significant potency against BChE with a half-maximal inhibitory concentration (IC₅₀) of 0.65 ± 0.13 µM, which was comparable to the standard drug, donepezil. nih.gov Kinetic studies indicated that this compound acts as a competitive inhibitor. nih.gov The study highlighted that substitutions at certain positions (R¹ and R²) were key to enhancing inhibitory power, while modifications at other positions (R³) were detrimental to activity. nih.gov

| Compound | Substituent (R¹) | IC₅₀ (µM) |

|---|---|---|

| 4a | Unsubstituted | > 50 (39.77% inhibition at 50 µM) |

| 4c | 4-chlorobenzyloxy | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy | 1.19 ± 0.31 |

| 4k | - | 0.65 ± 0.13 |

β-Secretase (BACE1)

β-Secretase (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, BACE1 has become a major target for the development of disease-modifying therapies. nih.govnih.gov The development of small-molecule inhibitors that can effectively target BACE1 is an area of intense research. Chromene and chromane-based structures have been explored as potential scaffolds for BACE1 inhibitors. nih.gov The goal is to design compounds that can selectively inhibit BACE1, thereby halting the production of neurotoxic amyloid-β peptides at its source. nih.gov

Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In this vein, a series of 2-phenyl-4H-chromen-4-one derivatives were designed and synthesized as selective COX-2 inhibitors. By incorporating a methylsulfonyl pharmacophore group, researchers developed compounds with potent and selective activity. Notably, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d ) emerged as a highly potent COX-2 inhibitor with an IC₅₀ value of 0.07 μM and a selectivity index (SI) of 287.1, comparable to the reference drug celecoxib. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|---|

| 5d | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405.0 |

Lipoxygenase (LOX)

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. researchgate.net Their involvement in various pathologies has made them attractive targets for the development of new inhibitors. Coumarin (B35378) derivatives, which are structural isomers of chromones, have been investigated as inhibitors of 15-lipoxygenase (15-LOX). researchgate.netnih.gov Certain synthesized coumarin derivatives demonstrated significant inhibitory activity, with some exhibiting submicromolar potency. researchgate.net These findings suggest that the related chromone scaffold also holds promise for the design of novel lipoxygenase inhibitors.

Structure-Activity Relationship Studies for Scaffold Optimization and Target Engagement

Research on chromenone derivatives as IL-5 inhibitors revealed key SAR insights. nih.gov The introduction of a propanone linker between the chromone core and a phenyl ring moderately increased activity. However, the subsequent reduction of this ketone to an alcohol group led to a remarkable enhancement in inhibitory potency. This suggests that the hydrogen bonding capability and the change in geometry afforded by the hydroxyl group are crucial for target engagement. Furthermore, the study found that the planarity of the chromen-4-one unit is critical, as saturation of the heterocyclic ring to a chroman-4-one resulted in a complete loss of IL-5 inhibitory activity. nih.gov

In the development of COX-2 inhibitors, SAR studies of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives indicated that the nature and size of the substituent at the C-3 position of the chromone scaffold are important for inhibitory activity. nih.gov Molecular modeling suggested that the carbonyl group of the chromene ring could interact with Ser530 in the active site of COX-2, highlighting a specific interaction that contributes to binding. nih.gov

Similarly, in the pursuit of BChE inhibitors, SAR analysis of amino-7,8-dihydro-4H-chromenone derivatives showed that substitutions at the R¹ and R² positions were pivotal in enhancing inhibitory potency. nih.gov Specifically, incorporating 4-chlorobenzyloxy and 4-bromobenzyloxy groups at the R¹ position significantly increased activity against BChE. nih.gov Conversely, substitutions at the R³ position were found to be generally unfavorable for inhibition. nih.gov These detailed SAR studies are indispensable for the rational design and optimization of chromone-based scaffolds to achieve desired therapeutic profiles.

Future Perspectives and Emerging Research Directions

Mechanistic Investigations of Chromone-Biomolecule Interactions at the Molecular Level

While identifying that a chromone (B188151) derivative has a particular biological effect is a critical first step, a deeper understanding of its mechanism of action requires detailed investigation at the molecular level. Future research will increasingly focus on elucidating the precise interactions between chromone derivatives and their biological targets, such as enzymes, receptors, and nucleic acids. This knowledge is paramount for rational drug design and the optimization of lead compounds.

A multi-faceted approach combining computational and experimental techniques is emerging as the standard for these mechanistic studies:

Structural Biology: Obtaining high-resolution three-dimensional structures of chromone derivatives bound to their biomolecular targets is a primary goal. X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM) are powerful techniques that can reveal the exact binding pose of the chromone within the active or allosteric site of a protein. These structures provide invaluable, atom-level detail on key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are responsible for the binding affinity and specificity.

Biophysical Techniques: A suite of biophysical methods is being employed to characterize the thermodynamics and kinetics of these interactions in solution.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding in real-time, yielding association (kon) and dissociation (koff) rate constants. This provides a more dynamic view of the interaction than purely thermodynamic methods.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy can be used to map the binding interface and monitor conformational changes in both the chromone and the biomolecule upon complex formation.

Enzyme Kinetics: For chromone derivatives that act as enzyme inhibitors, detailed kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information is crucial for understanding how the inhibitor affects the enzyme's catalytic cycle and for developing compounds with a desired inhibitory profile.

Computational Chemistry: As mentioned previously, molecular docking and molecular dynamics (MD) simulations are integral to these mechanistic investigations. They not only predict binding modes to guide experimental work but are also used to rationalize experimental findings, calculate binding free energies, and explore the dynamic behavior of the chromone-biomolecule complex over time.

By integrating these advanced techniques, researchers can build a comprehensive, molecular-level picture of how chromone derivatives exert their biological effects. This detailed mechanistic understanding is the foundation for the next generation of rationally designed, highly effective chromone-based therapeutic agents and chemical probes.

Q & A

Q. What are the common synthetic routes for 3-chloro-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors or functionalization of preformed chromenone scaffolds. For example:

- Aminomethylation reactions with formaldehyde and amino alcohols under reflux conditions yield derivatives with enhanced solubility for pharmacological studies .

- Chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under anhydrous conditions, requiring strict temperature control (60–80°C) to avoid side reactions .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize over-chlorination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) confirm the chromenone core .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment and molecular ion identification .

Advanced Research Questions

Q. How can data contradictions in X-ray crystallography of this compound derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or thermal parameters often arise from:

- Disorder in crystal lattices : Use the SHELXL program to model disorder with PART instructions and refine occupancy ratios .

- Twinned crystals : Apply the HKLF 5 format in SHELXL to handle twinning and validate results with the R₁ factor (<5% for high-quality data) .

Validation Tools : - PLATON (ADDSYM) to check for missed symmetry.

- ORTEP-3 for visualizing thermal ellipsoids and identifying over-constrained atoms .

Q. What are the challenges in refining crystal structures of halogenated chromenones using SHELXL?

Methodological Answer: Key challenges include:

- Anisotropic displacement parameters (ADPs) : Halogen atoms (Cl) exhibit pronounced anisotropy. Refine with ISOR constraints to prevent unrealistic ADP values .

- Hydrogen bonding networks : Use DFIX commands to restrain O–H···O/C distances (1.8–2.2 Å) and angles (150–180°) .

Workflow :

Integrate high-resolution data (d-spacing <0.8 Å) using SAINT .

Perform absorption correction with SADABS .

Refine with SHELXL using a 10-parameter weighting scheme (WGHT) .

Q. How to design pharmacological assays to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Activity :

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Antioxidant Screening :

- Molecular docking : Use AutoDock Vina to predict binding to target enzymes (e.g., COX-2 or topoisomerase II) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.